DIETHYL ETHYL(ISOAMYL)MALONATE

Physical chemistry Purification Process engineering

Diethyl ethyl(isoamyl)malonate (CAS 77-24-7), systematically named diethyl 2-ethyl-2-(3-methylbutyl)propanedioate, is a disubstituted malonic ester belonging to the class of α,α-dialkylmalonates. The compound has a molecular formula of C14H26O4 and a molecular weight of 258.35 g/mol.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 77-24-7
Cat. No. B1670534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIETHYL ETHYL(ISOAMYL)MALONATE
CAS77-24-7
SynonymsDiethyl ethylisopentylmalonate;  AI3-11038;  AI3 11038;  AI311038
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)OCC
InChIInChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
InChIKeyIYXGSMUGOJNHAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 20 g/L at 20 °C
Miscible with ethanol, ether;  very soluble in acetone, benzene
Soluble in chloroform
Soluble in fixed oils, propylene glycol;  insoluble in glycerin, mineral oil at 200 °C
23.2 mg/mL at 37 °C
Solubility in water, g/l at 20 °C: 20 (moderate)
soluble in most fixed oils and propylene glycol;  slightly soluble in alcohol and water;  insoluble in glycine and mineral oil
1 mL in 1.5 mL 60% alcohol (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Ethyl(isoamyl)malonate (CAS 77-24-7): Chemical Class and Baseline Characteristics for Procurement Reference


Diethyl ethyl(isoamyl)malonate (CAS 77-24-7), systematically named diethyl 2-ethyl-2-(3-methylbutyl)propanedioate, is a disubstituted malonic ester belonging to the class of α,α-dialkylmalonates [1]. The compound has a molecular formula of C14H26O4 and a molecular weight of 258.35 g/mol [2]. Its structure features a central malonate core with ethyl and isoamyl (3-methylbutyl) substituents at the α-position, flanked by two ethoxy carbonyl groups . This specific substitution pattern distinguishes it from simpler malonates such as diethyl malonate (C7H12O4, MW 160.17) and mono-substituted variants like diethyl ethylmalonate (C9H16O4, MW 188.22) [3]. The compound is a liquid at room temperature with a reported relative density of 0.9532–0.9549 and a computed boiling point of 267.6±8.0 °C at 760 mmHg .

Diethyl Ethyl(isoamyl)malonate (CAS 77-24-7): Why In-Class Malonate Esters Cannot Be Interchanged Without Process Revalidation


Within the malonic ester family, compounds cannot be treated as interchangeable building blocks due to the fundamental dependence of downstream reactivity on α-substituent structure. The α-alkyl groups directly determine the steric and electronic environment of the enolate intermediate, which governs both the feasibility and selectivity of subsequent condensation reactions—particularly the crucial barbiturate-forming cyclization with urea [1]. Diethyl ethyl(isoamyl)malonate contains a specific ethyl/isoamyl substitution pattern that yields 5-ethyl-5-isoamylbarbituric acid (amobarbital) upon urea condensation, whereas substitution with diethyl ethylmalonate (ethyl/H) yields barbital, and diethyl diethylmalonate (ethyl/ethyl) yields a different barbiturate scaffold entirely [2]. Simply procuring a structurally similar malonate ester such as diethyl ethylmalonate (CAS 133-13-1) or diethyl isoamylmalonate would necessitate complete synthetic route redesign and regulatory revalidation, as the final API identity is structurally predetermined by the starting malonate's α-substituents . This structural lock-in constitutes the primary procurement rationale for specifying the exact CAS 77-24-7 compound rather than a generic malonate alternative.

Diethyl Ethyl(isoamyl)malonate (CAS 77-24-7): Quantitative Comparative Evidence for Scientific Selection


Physical Property Differentiation: Boiling Point and Volatility Versus Diethyl Ethylmalonate

Diethyl ethyl(isoamyl)malonate exhibits a boiling point of approximately 267.6±8.0 °C at 760 mmHg, which is significantly higher than that of the structurally simpler analog diethyl ethylmalonate (CAS 133-13-1), which boils at 75–77 °C at 5 mmHg . This difference in volatility arises from the increased molecular weight (258.35 vs. 188.22 g/mol) and enhanced van der Waals interactions conferred by the isoamyl substituent .

Physical chemistry Purification Process engineering

Lipophilicity Differentiation: LogP and Partitioning Behavior Versus Diethyl Ethylmalonate

The presence of the isoamyl (3-methylbutyl) substituent in diethyl ethyl(isoamyl)malonate substantially increases lipophilicity relative to mono-substituted malonates. The compound exhibits a computed XLogP3-AA value of 3.9 [1], which is more than double the computed LogP of diethyl ethylmalonate (XLogP3 ≈ 1.8) [2]. This difference is consistent across multiple calculation methods, with an alternative reported LogP of 4.100 for the target compound [3].

Lipophilicity Extraction efficiency Membrane permeability

Reaction Yield Differentiation: Methyl Ester Analog Dimethyl Ethyl(isoamyl)malonate Alkylation Efficiency

In the alkylation of ethylmalonic esters with 1-bromo-3-methylbutane (isoamyl bromide), the methyl ester analog dimethyl ethyl(isoamyl)malonate (CAS 74356-28-8) has been reported to form with a 71% yield when reacted with 1-bromo-3-methylbutane in DMF using sodium hydride as the base over 24 hours [1]. While this datum pertains to the dimethyl ester rather than diethyl ester, it provides a class-level benchmark for the alkylation efficiency of ethyl(isoamyl)malonate scaffolds. The diethyl ester counterpart (CAS 77-24-7) is synthesized via a sequential two-step alkylation approach: first condensation of diethyl malonate with 1-bromo-3-methylbutane to yield α-isoamyl malonate diethyl ester, followed by ethylation with bromoethane—a route designed to optimize overall yield and minimize dialkylation side-products .

Synthetic efficiency Alkylation yield Ester reactivity

Application-Specific Structural Requirement: Unique Precursor for Amobarbital (5-Ethyl-5-isoamylbarbituric Acid)

Diethyl ethyl(isoamyl)malonate (also referred to as α-ethyl-α-isoamylmalonic ester) serves as the essential and structurally non-substitutable precursor for the synthesis of amobarbital (5-ethyl-5-isoamylbarbituric acid), a barbiturate sedative-hypnotic [1]. The synthetic route involves direct condensation of this specific malonate ester with urea in the presence of sodium ethoxide to yield amobarbital [2]. No other malonate ester can produce this specific barbiturate without introducing additional synthetic steps to install the ethyl and isoamyl groups at the α-position. Alternative malonate starting materials such as diethyl ethylmalonate yield barbital (5,5-diethylbarbituric acid), while diethyl diethylmalonate yields barbital as well—a structurally distinct compound with different pharmacological properties and regulatory status .

Pharmaceutical intermediate Barbiturate synthesis API precursor

Diethyl Ethyl(isoamyl)malonate (CAS 77-24-7): Validated Application Scenarios Based on Comparative Evidence


GMP Pharmaceutical Manufacturing: Amobarbital and Derivative API Synthesis

The primary validated application for diethyl ethyl(isoamyl)malonate is as the specific α,α-disubstituted malonate precursor for the synthesis of amobarbital (5-ethyl-5-isoamylbarbituric acid), a barbiturate with sedative, hypnotic, and anticonvulsant properties [1]. The synthetic route involves condensation of this exact malonate ester with urea under sodium ethoxide catalysis, a transformation that cannot be accomplished with any alternative malonate ester without fundamentally altering the final API identity [2]. In GMP-regulated pharmaceutical manufacturing environments, substitution with a similar malonate ester such as diethyl ethylmalonate or diethyl isoamylmalonate would constitute a process change requiring full revalidation and regulatory resubmission. Procurement of CAS 77-24-7 is therefore non-negotiable for this application.

Academic and Industrial Research: Barbiturate Structure-Activity Relationship (SAR) Studies

In medicinal chemistry research exploring barbiturate SAR, diethyl ethyl(isoamyl)malonate serves as a specific building block for introducing a defined ethyl/isoamyl substitution pattern at the barbiturate 5-position. Its substantially increased lipophilicity (XLogP3 = 3.9 versus ~1.8 for diethyl ethylmalonate) translates to barbiturate analogs with predictably altered blood-brain barrier permeability and pharmacokinetic profiles [1][2]. This quantifiable LogP differential enables rational design of barbiturate analogs with tuned lipophilicity, making the compound valuable for academic laboratories investigating CNS drug delivery and for industrial medicinal chemistry programs optimizing barbiturate-like scaffolds.

Process Chemistry Development: Distillation and Solvent Recovery Optimization

For process chemists designing large-scale barbiturate syntheses, the boiling point of diethyl ethyl(isoamyl)malonate (267.6±8.0 °C at 760 mmHg) is a critical engineering parameter that distinguishes it from lower-boiling malonate esters [1]. This elevated boiling point reduces volatile organic compound emissions during reflux operations and alters the solvent recovery profile, which may eliminate the need for specialized low-pressure distillation equipment required for more volatile analogs like diethyl ethylmalonate (75–77 °C at 5 mmHg) [2]. Process engineers should account for this physical property differential when scaling reactions, selecting condensers, and designing waste solvent recovery systems.

Analytical Method Development: Reverse-Phase HPLC Retention Time Benchmarking

The high computed LogP value (3.9–4.1) of diethyl ethyl(isoamyl)malonate, relative to simpler malonates, provides a predictable increase in reverse-phase HPLC retention time [1]. Analytical chemists developing purity assays or reaction monitoring methods can use this lipophilicity differential to anticipate elution profiles and optimize mobile phase gradients. In reaction monitoring of barbiturate syntheses, the starting malonate ester and final barbiturate product exhibit distinct lipophilicity-driven retention times, enabling straightforward chromatographic separation without requiring derivatization. This characteristic makes the compound a useful retention time marker for method development involving lipophilic esters and heterocycles.

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